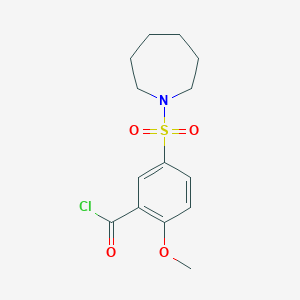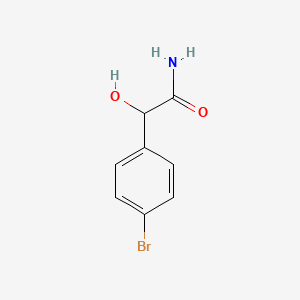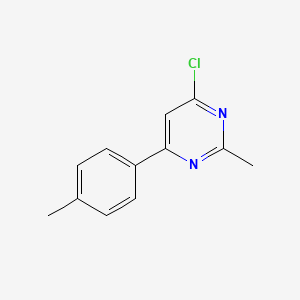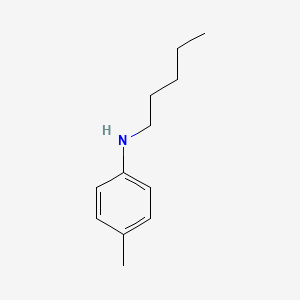
5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride is a chemical compound known for its unique structure and reactivity. It features a benzoyl chloride group attached to a methoxy-substituted benzene ring, with an azepane (a seven-membered nitrogen-containing ring) sulfonyl group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride typically involves multiple steps:
-
Formation of the Azepane Sulfonyl Group: : The azepane ring is first sulfonylated using a sulfonyl chloride reagent under basic conditions. This step often requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
-
Methoxylation of Benzene Ring: : The benzene ring is methoxylated using a methoxy group donor, such as dimethyl sulfate or methanol in the presence of a strong base like sodium hydride.
-
Coupling Reaction: : The sulfonylated azepane is then coupled with the methoxy-substituted benzene ring using a coupling reagent like thionyl chloride or oxalyl chloride to form the benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : The benzoyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
-
Oxidation and Reduction: : The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides. These reactions typically require strong oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
-
Hydrolysis: : The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid in the presence of water or aqueous base.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate conditions.
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Hydrolysis: Water or aqueous sodium hydroxide.
Major Products
Amides, esters, and thioesters: from substitution reactions.
Sulfonic acids: from oxidation reactions.
Sulfides: from reduction reactions.
Carboxylic acids: from hydrolysis reactions.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride is used as an intermediate for the preparation of various functionalized compounds. Its reactivity makes it a valuable building block for complex molecule construction.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its functional groups enable it to participate in polymerization reactions, leading to materials with unique properties.
Mecanismo De Acción
The mechanism by which 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site or an allosteric site, thereby modulating enzyme activity. The sulfonyl and benzoyl chloride groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition.
Comparación Con Compuestos Similares
Similar Compounds
5-(Azepan-1-ylsulfonyl)-2-methoxyaniline: Similar structure but lacks the benzoyl chloride group.
5-(Piperidin-1-ylsulfonyl)-2-methoxybenzoyl chloride: Contains a piperidine ring instead of an azepane ring.
5-(Morpholin-1-ylsulfonyl)-2-methoxybenzoyl chloride: Contains a morpholine ring instead of an azepane ring.
Uniqueness
5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride is unique due to the presence of both the azepane sulfonyl group and the benzoyl chloride group. This combination provides distinct reactivity and potential for diverse applications in synthesis, medicinal chemistry, and materials science.
Propiedades
Fórmula molecular |
C14H18ClNO4S |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
5-(azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C14H18ClNO4S/c1-20-13-7-6-11(10-12(13)14(15)17)21(18,19)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Clave InChI |
IHFQLCZZXGSXPX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B12123485.png)

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine](/img/structure/B12123496.png)
![4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12123500.png)

![methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12123513.png)
![N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide](/img/structure/B12123515.png)


![1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12123556.png)


![Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]-](/img/structure/B12123583.png)
![4-amino-N-[2-(2-chloro-6-fluorophenyl)ethyl]benzene-1-sulfonamide](/img/structure/B12123586.png)
